1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE

説明

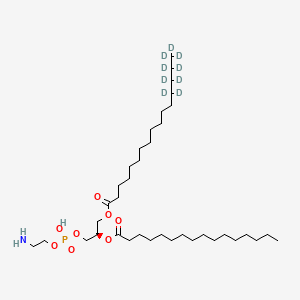

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is a deuterated phospholipid used primarily as an internal standard in mass spectrometry for the quantification of phosphatidylethanolamines. This compound is a derivative of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylethanolamine, a naturally occurring phospholipid found in the inner leaflet of the plasma membrane. The deuterium labeling (d9) allows for precise analytical measurements due to its distinct mass difference from the non-labeled counterpart.

特性

分子式 |

C37H74NO8P |

|---|---|

分子量 |

701.0 g/mol |

IUPAC名 |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1/i1D3,3D2,5D2,7D2 |

InChIキー |

SLKDGVPOSSLUAI-AVFWSPGISA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE typically involves the following steps:

Deuteration of Palmitic Acid: The process begins with the deuteration of palmitic acid to produce palmitic acid-d9. This can be achieved through catalytic exchange reactions using deuterium gas.

Formation of Glycerophosphoethanolamine Backbone: The glycerophosphoethanolamine backbone is synthesized through a series of esterification and phosphorylation reactions.

Acylation: The deuterated palmitic acid is then esterified to the sn-1 and sn-2 positions of the glycerophosphoethanolamine backbone under controlled conditions, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Bulk Deuteration: Utilizing large quantities of deuterium gas for the deuteration of palmitic acid.

Automated Esterification and Phosphorylation: Employing automated systems to carry out esterification and phosphorylation reactions efficiently.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring a purity of ≥99%.

化学反応の分析

Types of Reactions

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidized derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can break the ester bonds, releasing palmitic acid-d9 and glycerophosphoethanolamine.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like phospholipases.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Hydroperoxides and other oxidized phospholipids.

Hydrolysis: Palmitic acid-d9 and glycerophosphoethanolamine.

Substitution: Various substituted phospholipids depending on the nucleophile used.

科学的研究の応用

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is widely used in scientific research due to its stability and distinct mass. Applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of phosphatidylethanolamines.

Biology: Studied for its role in membrane dynamics and interactions with cholesterol.

Medicine: Investigated for its potential in drug delivery systems and as a biomarker in lipidomics.

Industry: Utilized in the development of lipid-based formulations and quality control of lipid products.

作用機序

The mechanism of action of 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE involves its incorporation into lipid bilayers, where it interacts with other lipids and proteins. The deuterated palmitic acid chains enhance the stability and fluidity of the membrane, facilitating various cellular processes such as signaling and transport. The compound’s interactions with cholesterol result in the formation of condensed lipid monolayers, which are crucial for maintaining membrane integrity and function.

類似化合物との比較

Similar Compounds

1,2-Dipalmitoyl-sn-glycero-3-phosphatidylethanolamine: The non-deuterated counterpart, commonly found in biological membranes.

1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphatidylethanolamine: Contains a monounsaturated fatty acid at the sn-2 position, affecting membrane fluidity differently.

1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine: Contains unsaturated fatty acids at both sn-1 and sn-2 positions, leading to a more fluid membrane structure.

Uniqueness

1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms increase the molecular weight, allowing for precise quantification and differentiation from non-labeled compounds in mass spectrometry. This makes it an invaluable tool in lipidomics and other research fields requiring accurate lipid analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。